![molecular formula C30H32ClN7O5 B12349520 [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, benzoic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in preliminary studies for its potential to inhibit certain enzymes and pathways involved in disease progression .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A precursor in the synthesis of various imidazole derivatives.
2-Butyl-4-chloro-1-((2’-(1-trityl-1H-tetraazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)imidazole: Another imidazole derivative with potential biological activity.
Uniqueness
What sets [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and nitrooxymethyl group enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C30H32ClN7O5 |
|---|---|
Poids moléculaire |
606.1 g/mol |
Nom IUPAC |
[2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C30H32ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16,29,33-36H,2-3,11,17-19H2,1H3 |
Clé InChI |
IRNNQRCCBLAWBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


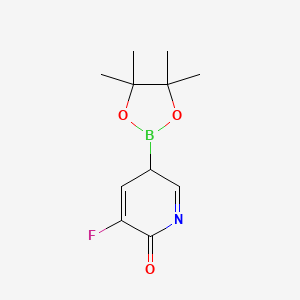
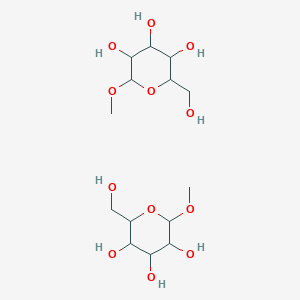
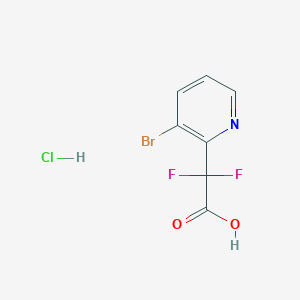

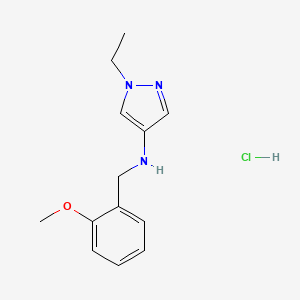
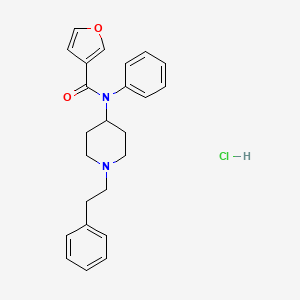
![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
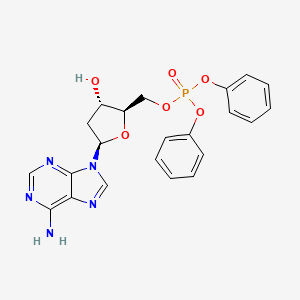
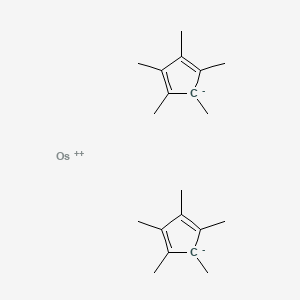

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
